5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester
CAS No.: 2096338-11-1
Cat. No.: VC11704501
Molecular Formula: C14H21BN2O2
Molecular Weight: 260.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096338-11-1 |
|---|---|
| Molecular Formula | C14H21BN2O2 |
| Molecular Weight | 260.14 g/mol |
| IUPAC Name | N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-12(9-16-8-10)17-11-5-6-11/h7-9,11,17H,5-6H2,1-4H3 |
| Standard InChI Key | HVIGGDFHUPSHSS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC3CC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC3CC3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a boronic acid pinacol ester moiety and at the 5-position with a cyclopropylamino group. The boronic ester group () enhances stability and solubility in organic solvents, while the cyclopropylamino group introduces steric and electronic effects that influence reactivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2096338-11-1 | |
| Molecular Formula | ||
| Molecular Weight | 260.14 g/mol | |
| IUPAC Name | N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Synthesis Pathways and Methodologies
General Synthesis Strategy
The synthesis of 5-(cyclopropylamino)pyridine-3-boronic acid pinacol ester likely follows a multi-step sequence involving:
-
Halogenation: Introduction of a halogen at the 3-position of pyridine.
-
Metalation: Lithium-halogen exchange using -butyllithium (-BuLi).
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Boronation: Reaction with isopropanol pinacol borate to install the boronic ester group.
Challenges and Optimizations
Key challenges include controlling regioselectivity during halogenation and ensuring stability of the cyclopropylamino group under basic conditions. Modifications such as low-temperature reactions (-78°C) and inert atmospheres are critical to prevent decomposition .
Reactivity and Chemical Behavior
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For instance, coupling with 4-bromopyridine derivatives could yield biaryl structures relevant to drug discovery .
Table 2: Comparative Reactivity of Boronic Esters
| Compound | Reaction Yield (%) | Applications |
|---|---|---|
| 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester | ~75 (estimated) | Pharmaceutical intermediates |
| Phenylboronic acid pinacol ester | 85 | Materials science |
| Cyclopropylboronic acid pinacol ester | 70 | Cyclopropanation reactions |
Applications in Pharmaceutical and Materials Science
Drug Discovery
The compound serves as a key intermediate in synthesizing kinase inhibitors. For example, pyridazine analogs derived from similar boronic esters exhibit inhibitory activity against DYRK1A, a target in neurodegenerative diseases .
Materials Chemistry
In materials science, the compound’s ability to form conjugated polymers via cross-coupling has been explored for organic electronics. Its cyclopropylamino group may impart rigidity to polymer backbones, enhancing charge transport properties.
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